molecular formula C8H12O2 B1317099 Ethyl 2-cyclobutylideneacetate CAS No. 27741-65-7

Ethyl 2-cyclobutylideneacetate

Cat. No.: B1317099
CAS No.: 27741-65-7
M. Wt: 140.18 g/mol
InChI Key: FGCGWHVDPBOFJE-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutylideneacetate: is an organic compound with the molecular formula C8H12O2. It is a liquid at room temperature and is known for its unique structure, which includes a cyclobutylidene group attached to an acetate moiety. This compound is used in various research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclobutylideneacetate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl acetate in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by column chromatography using an ethyl acetate/heptane gradient .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclobutylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Ethyl 2-cyclobutylideneacetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutylideneacetate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The cyclobutylidene group plays a crucial role in stabilizing these intermediates, thereby influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

  • Ethyl 2-cyclobutylidenepropanoate
  • 3-Methylenecyclobutanecarbonitrile
  • Methyl 3-methylenecyclobutanecarboxylate
  • 2-Cyclobutylideneacetic acid
  • (3-methylidenecyclobutyl)methanol
  • 3-Methylenecyclobutanecarboxylic acid

Uniqueness: Ethyl 2-cyclobutylideneacetate is unique due to its specific structural features, such as the cyclobutylidene group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-cyclobutylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCGWHVDPBOFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577455
Record name Ethyl cyclobutylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27741-65-7
Record name Ethyl cyclobutylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylidene-acetic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of triethyl phosphono acetate (35.2 g) in 100 mL THF, at 0° C., was added slowly via a syringe a solution of NaH (6.2 g) in 60 mL THF. The mixture was stirred at 0° C. for 10 minutes, cyclobutanone (10 g) was added by a syringe, and the resulting mixture was stirred at room temperature for 2 hours, followed by addition of distilled water to quench the reaction. The aqueous solution was extracted by ethyl acetate (3×20 mL), the combined organic layers were dried over Na2SO4 and the solvent was removed by evaporation. The crude residue was eluted by column chromatography (10% ethyl acetate/hexane), to give ethyl 2-cyclobutylideneacetate (20 g). 1HNMR (300 MHz, CDCl3) δ=5.57 (s, 1H), 4.13 (q, 2H), 3.11 (m, 2H), 2.81 (m, 2H), 2.08(m, 2H), 1.26 (t) ppm. MS: m/z 370 (100, M+H)+
Quantity
35.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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